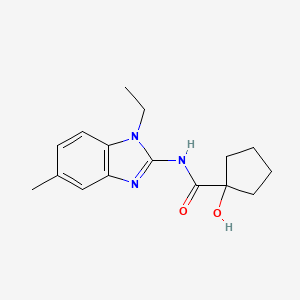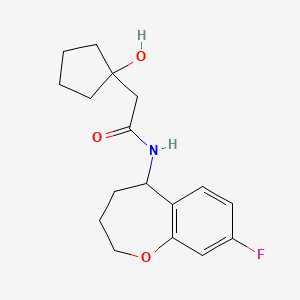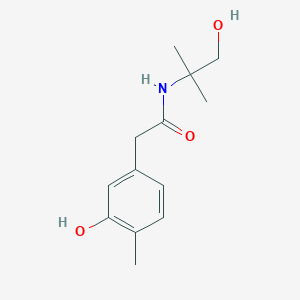![molecular formula C10H20N2O2 B6637927 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide, also known as HEPP or Hydroxyethylpiperidine, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been found to possess several biochemical and physiological effects, making it a promising candidate for various applications.
Mecanismo De Acción
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide exerts its effects through various mechanisms of action. It has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide also acts as an antioxidant, protecting cells from oxidative stress and damage. Additionally, 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has been found to possess several biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine. 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has also been found to exhibit antioxidant activity, protecting cells from oxidative stress and damage. Additionally, 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has been found to inhibit the activity of enzymes involved in the inflammatory response, leading to anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has several advantages for lab experiments. It is a synthetic molecule, making it easy to produce and purify. Additionally, it has been extensively studied for its neuroprotective, anti-inflammatory, and analgesic properties, making it a promising candidate for various applications.
However, there are also limitations to using 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide in lab experiments. It is a relatively new compound, and its long-term effects and safety profile are not yet fully understood. Additionally, 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide may have limited solubility in certain solvents, which may affect its efficacy in some experiments.
Direcciones Futuras
There are several potential future directions for research on 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide and its effects on various neurotransmitters and enzymes.
Another potential future direction is the development of new synthetic derivatives of 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide with improved efficacy and safety profiles. Additionally, research is needed to explore the potential of 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide for the treatment of other conditions, such as inflammatory disorders and pain management.
Conclusion
In conclusion, 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide is a promising synthetic molecule that has gained significant attention in the field of scientific research. It possesses several biochemical and physiological effects, making it a potential candidate for various applications. Further research is needed to fully understand the mechanism of action of 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide and its potential for the treatment of various conditions.
Métodos De Síntesis
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide can be synthesized using a simple and efficient method. It involves the reaction between 3-hydroxypropanoic acid and piperidine, followed by the addition of butanoyl chloride. The resulting product is 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide, which can be purified and isolated using standard techniques.
Aplicaciones Científicas De Investigación
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has shown potential for various scientific research applications. It has been extensively studied for its neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory conditions and pain management.
Propiedades
IUPAC Name |
2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-9(10(11)14)12-5-4-8(6-12)7(2)13/h7-9,13H,3-6H2,1-2H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMCIVAGSQSUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCC(C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637851.png)
![4-[[4-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B6637853.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637865.png)
![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)
![[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol](/img/structure/B6637872.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![1-(3,5-dimethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]-N,5-dimethylpyrazole-3-carboxamide](/img/structure/B6637881.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B6637888.png)

![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
